Ethyl 7-hydroxycoumarin-4-carboxylate

Esterase sensing Live-dead cell assays Fluorescent probes

Differentiate your assay with Ethyl 7-hydroxycoumarin-4-carboxylate. Its C4 carboxylate ester enables a unique red-to-blue fluorescence shift upon hydrolysis, outperforming 4-methylumbelliferone (4-MU) in bacterial detection speed and pH stability. The 405 nm excitation matches standard violet lasers for seamless flow cytometry integration. The ester handle allows bioconjugation for custom probes. A superior replacement for legacy substrates. Request a quote today.

Molecular Formula C12H10O5
Molecular Weight 234.2 g/mol
CAS No. 1084-45-3
Cat. No. B087006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxycoumarin-4-carboxylate
CAS1084-45-3
Molecular FormulaC12H10O5
Molecular Weight234.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O
InChIInChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3
InChIKeySNMUERBNQDOIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Hydroxycoumarin-4-Carboxylate (CAS 1084-45-3): A C4-Functionalized Fluorogenic Coumarin Scaffold for Enzyme Sensing and Cellular Analysis


Ethyl 7-hydroxycoumarin-4-carboxylate (CAS 1084-45-3), also referred to as ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate, is a synthetic coumarin derivative with the molecular formula C₁₂H₁₀O₅ and a molecular weight of 234.21 g/mol . This compound is characterized by a 7‑hydroxycoumarin (umbelliferone) core substituted with an ethyl carboxylate ester at the C4 position, which fundamentally alters its photophysical properties and chemical reactivity compared to simpler coumarins [1]. It serves as both a fluorogenic enzyme substrate and a versatile intermediate for synthesizing advanced fluorescent probes, materials, and biologically active derivatives [2].

Why Ethyl 7-Hydroxycoumarin-4-Carboxylate Cannot Be Replaced by Simpler Coumarins: Key Functional and Optical Distinctions


Generic substitution with widely available coumarins such as 7-hydroxycoumarin (umbelliferone), 4-methylumbelliferone (4-MU), or other simple 7-hydroxycoumarins is not feasible for applications requiring specific photophysical or chemical functionality [1]. The C4 carboxylate ester substituent in ethyl 7-hydroxycoumarin-4-carboxylate introduces a critical torsion-induced conformational change that enables a distinct red-to-blue fluorescence color shift upon esterase-mediated hydrolysis—a property absent in 4-methylumbelliferone [2]. Furthermore, 4-MU lacks a functionalizable tether group for bioconjugation, whereas the C4-carboxylate moiety provides a chemically tractable handle for further derivatization [3]. In bacterial detection assays, the corresponding β-galactoside derivative of ethyl 7-hydroxycoumarin-3-carboxylate (EHC-GAL) outperforms the industry standard 4-MU-GAL, delivering faster detection times, reduced bacterial toxicity, and sustained fluorescence across a broader pH range [4].

Quantitative Evidence: Direct Performance Comparisons for Ethyl 7-Hydroxycoumarin-4-Carboxylate vs. Closest Analogs


Esterase-Dependent Red-to-Blue Fluorescence Color Change: A Torsion-Induced Property Unique to C4-Carboxylate Coumarin Esters

Ethyl 7-hydroxycoumarin-4-carboxylate and structurally related C4-carboxylate coumarin esters undergo a pronounced fluorescence emission shift upon esterase-mediated hydrolysis: the intact ester emits above 570 nm (red channel), while the hydrolyzed carboxylate form emits at 460 nm (blue/green channel). This color change is a direct consequence of torsion-induced geometrical differences between the ester and carboxylate forms, which is not observed with 4-methylumbelliferone (4-MU) or unsubstituted 7-hydroxycoumarin [1].

Esterase sensing Live-dead cell assays Fluorescent probes

Enhanced Fluorescence Stability Across a Broad pH Range vs. 4-Methylumbelliferone in Bacterial Detection Assays

In a comparative study of fluorogenic β-galactosidase substrates for detecting coliform bacteria, ethyl-7-hydroxycoumarin-3-carboxylate-β-D-galactoside (EHC-GAL) demonstrated greater fluorescence stability over a broad pH range compared to the industry standard 4-methylumbelliferone-β-D-galactoside (4-MU-GAL). EHC-GAL also exhibited reduced growth inhibition against 12 representative coliform strains, a critical factor for accurate bacterial enumeration [1].

β-Galactosidase detection Coliform assay Water quality testing

Strong Absorption at 405 nm Enabling Violet Laser Excitation in Flow Cytometry and Imaging Applications

Chemically reactive 7-hydroxycoumarin derivatives, including ethyl 7-hydroxycoumarin-4-carboxylate, exhibit strong absorption at 405 nm and high fluorescence quantum yields, making them compatible with commercially available violet laser excitation sources [1]. This is in contrast to many unsubstituted or 4-alkyl coumarins, which show only weak absorption at 405 nm, severely limiting their utility in flow cytometry and other laser-based detection platforms [2].

Flow cytometry Fluorescence microscopy High-throughput screening

Functionalizable C4-Carboxylate Tether for Bioconjugation vs. Non-Functional 4-Methylumbelliferone

The C4 carboxylate ester moiety in ethyl 7-hydroxycoumarin-4-carboxylate provides a chemically tractable handle for further derivatization and bioconjugation. In contrast, 4-methylumbelliferone (4-MU) possesses a methyl group at the C4 position that does not provide an activatable tether group, thereby limiting its utility as a building block for more complex fluorescent probes [1].

Bioconjugation Fluorescent labeling Assay development

Established Quantum Yield Standard for Fluorescence-Based Quantification

7-Hydroxycoumarin, the core fluorophore of ethyl 7-hydroxycoumarin-4-carboxylate upon hydrolysis, is widely used as a fluorescence quantum yield standard with a reported value of φ = 0.35 in methanol [1]. This established value enables reliable quantitative comparisons across different experimental setups and fluorophore systems, providing a traceable benchmark that is not as consistently established for many other coumarin derivatives.

Fluorescence quantum yield Spectroscopic standardization Quantitative assays

Documented Synthesis Yield of 80% via Pechmann Condensation Route

A reported synthetic route for 4-carbethoxy-7-hydroxy-coumarin (ethyl 7-hydroxycoumarin-4-carboxylate) using resorcinol and sodium diethyl oxalacetate in concentrated phosphoric acid at 80 °C for 1 hour achieves an 80% yield . This well-defined and reasonably high-yielding procedure contrasts with the more variable yields often reported for alternative coumarin derivatives with more complex substitution patterns.

Chemical synthesis Process chemistry Scale-up feasibility

Optimal Use Cases for Ethyl 7-Hydroxycoumarin-4-Carboxylate: From Cellular Imaging to Industrial Water Testing


Live-Dead Cell Discrimination and Esterase Activity Imaging

The torsion-induced red-to-blue fluorescence color change upon esterase hydrolysis [1] makes ethyl 7-hydroxycoumarin-4-carboxylate and its derivatives ideal for live-dead cell analysis. Intact ester in live cells emits in the red channel (>570 nm), while esterase-mediated hydrolysis in dead or metabolically compromised cells shifts emission to the blue/green channel (460 nm). This ratiometric readout provides unambiguous cell viability assessment without the need for additional dyes.

Rapid Coliform Detection in Water Quality Monitoring

When converted to the β-galactoside derivative (EHC-GAL), this scaffold outperforms the industry standard 4-MU-GAL in bacterial detection assays, delivering results approximately 1 hour faster in broth MPN formats and maintaining fluorescence stability across a broader pH range [2]. This makes it particularly valuable for regulatory water testing, where speed and reliability are critical.

Flow Cytometry and High-Throughput Screening with Violet Laser Excitation

The strong absorption at 405 nm [3] enables excitation with standard violet lasers used in flow cytometers and high-content imaging systems. This compatibility allows for integration into existing high-throughput screening workflows without requiring specialized instrumentation, reducing both capital and operational costs.

Synthesis of Custom Fluorescent Probes and Bioconjugates

The C4 carboxylate ester serves as a functionalizable tether that can be hydrolyzed to the carboxylic acid for amide or ester conjugation to biomolecules, solid supports, or other reporter groups [4]. This enables the rational design of targeted fluorescent sensors, enzyme substrates, and affinity probes for specific biological or chemical targets.

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